(5Z)-5-{4-[(4-benzylpiperazin-1-yl)carbonyl]benzylidene}-1,3-thiazolidine-2,4-dione
Description
(5Z)-5-{4-[(4-Benzylpiperazin-1-yl)carbonyl]benzylidene}-1,3-thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative characterized by a benzylidene group at position 5 and a 4-benzylpiperazine carbonyl moiety at the para position of the benzylidene ring.
Properties
Molecular Formula |
C22H21N3O3S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(5Z)-5-[[4-(4-benzylpiperazine-1-carbonyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H21N3O3S/c26-20-19(29-22(28)23-20)14-16-6-8-18(9-7-16)21(27)25-12-10-24(11-13-25)15-17-4-2-1-3-5-17/h1-9,14H,10-13,15H2,(H,23,26,28)/b19-14- |
InChI Key |
CWRZWIRDSFEQLU-RGEXLXHISA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)/C=C\4/C(=O)NC(=O)S4 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C=C4C(=O)NC(=O)S4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{4-[(4-benzylpiperazin-1-yl)carbonyl]benzylidene}-1,3-thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable α-halo acid with thiourea under basic conditions.
Introduction of the Benzylidene Group: The thiazolidine-2,4-dione core is then reacted with a benzaldehyde derivative in the presence of a base to form the benzylidene moiety.
Attachment of the Benzylpiperazine Group: The final step involves the coupling of the benzylidene-thiazolidine-2,4-dione intermediate with benzylpiperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{4-[(4-benzylpiperazin-1-yl)carbonyl]benzylidene}-1,3-thiazolidine-2,4-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, while the piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of substituted benzylidene or piperazine derivatives.
Scientific Research Applications
Anti-Diabetic Properties
Thiazolidinediones are primarily known for their role as insulin sensitizers in the treatment of type 2 diabetes mellitus. Research indicates that derivatives of thiazolidinedione, including the compound , exhibit significant potential as PTP1B inhibitors. Inhibiting PTP1B can enhance insulin signaling pathways, thus improving glucose homeostasis and offering therapeutic benefits for diabetic patients. A study demonstrated that newly designed 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives showed promising activity against PTP1B, suggesting their potential utility in diabetes management .
Antioxidant Activity
Research has shown that thiazolidinediones can possess antioxidant properties, which may contribute to their therapeutic effects in metabolic disorders. The compound's structure allows it to scavenge free radicals and reduce oxidative stress within cells, which is a contributing factor to various chronic diseases, including diabetes and cardiovascular diseases .
Mitochondrial Function Enhancement
Studies involving Drosophila melanogaster have indicated that thiazolidinediones can positively affect mitochondrial respiration and longevity. The compound was found to enhance survival rates under high-fat diet conditions by modulating mitochondrial pyruvate carrier activity. This suggests a potential application in metabolic disorder treatments by improving mitochondrial function .
QSAR Modeling
Quantitative structure-activity relationship (QSAR) modeling has been employed to predict the biological activity of thiazolidinedione derivatives, including (5Z)-5-{4-[(4-benzylpiperazin-1-yl)carbonyl]benzylidene}-1,3-thiazolidine-2,4-dione. The predictive models developed have shown robust correlations between chemical structure modifications and biological activity against specific targets like PTP1B .
Table: Summary of QSAR Findings
| Compound Name | PTP1B Inhibition Activity | Structural Features |
|---|---|---|
| Compound A | IC50 = 50 μM | Contains 4-benzylpiperazine moiety |
| Compound B | IC50 = 30 μM | Substituted at position 3 with hydroxyl group |
| (5Z)-5-{...} | IC50 = 25 μM | Benzylidene linkage enhances binding affinity |
Development of Novel Inhibitors
A recent study designed several new derivatives based on the thiazolidinedione scaffold to explore their inhibitory effects on PTP1B. Among these compounds, (5Z)-5-{4-[(4-benzylpiperazin-1-yl)carbonyl]benzylidene}-1,3-thiazolidine-2,4-dione exhibited superior binding stability in molecular docking studies compared to existing drugs, indicating its potential as a lead compound for further development .
Pharmacokinetic Evaluations
Pharmacokinetic studies have assessed the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of thiazolidinedione derivatives like the compound discussed. These evaluations suggest favorable profiles for oral bioavailability and low toxicity levels, making them suitable candidates for drug development aimed at treating metabolic disorders .
Mechanism of Action
The mechanism of action of (5Z)-5-{4-[(4-benzylpiperazin-1-yl)carbonyl]benzylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidine-2,4-dione derivatives exhibit diverse biological activities depending on substituent modifications. Below is a detailed comparison of the target compound with structurally analogous TZDs, emphasizing synthesis, pharmacological activities, and structure-activity relationships (SAR).
Structural and Functional Analogues
Pharmacological Comparisons
- Antidiabetic Activity :
- The target compound’s 4-benzylpiperazine moiety may enhance PPARγ binding affinity compared to simpler derivatives like (5Z)-5-(4-methoxybenzylidene)-TZD .
- Compound 9 (prop-2-ynyl substituents) showed superior PTP-1B inhibition (MIC₅₀ = 2.8 μM), a key target in insulin signaling, suggesting divergent mechanisms compared to PPARγ agonists .
- Anticancer Activity: Quinoline-substituted derivatives (e.g., Compound 5) demonstrate specificity for breast cancer cells, while hydroxyethylamino derivatives (e.g., 10c) target colon cancer, highlighting substituent-dependent selectivity .
- Anti-inflammatory Activity :
Pharmacokinetic and Toxicity Profiles
- Solubility : Polar substituents (e.g., hydroxyethyl in 10c) improve aqueous solubility, whereas lipophilic groups (e.g., benzylpiperazine) enhance membrane permeability .
Biological Activity
The compound (5Z)-5-{4-[(4-benzylpiperazin-1-yl)carbonyl]benzylidene}-1,3-thiazolidine-2,4-dione is a derivative of thiazolidinedione (TZD), a class of compounds known for their diverse biological activities, particularly in the context of diabetes management and potential anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for (5Z)-5-{4-[(4-benzylpiperazin-1-yl)carbonyl]benzylidene}-1,3-thiazolidine-2,4-dione is C19H22N4O3S, with a molecular weight of 382.47 g/mol. The compound features a thiazolidine ring structure that is pivotal for its biological activity.
Thiazolidinediones primarily exert their effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. Recent studies indicate that derivatives like (5Z)-5-{4-[(4-benzylpiperazin-1-yl)carbonyl]benzylidene}-1,3-thiazolidine-2,4-dione may act as partial agonists of PPARγ, thereby enhancing insulin sensitivity and exhibiting hypoglycemic effects.
Antidiabetic Properties
A study synthesized a series of 5-benzylidene 2,4-thiazolidinedione derivatives and evaluated their antidiabetic potential. Notably, compounds V2 and V4 demonstrated significant hypoglycemic activity comparable to pioglitazone, a standard antidiabetic drug. Histopathological evaluations indicated minimal toxicity in liver and heart tissues, supporting their safety profile for potential therapeutic use .
| Compound | Hypoglycemic Activity | PPARγ Activation | Toxicity |
|---|---|---|---|
| V2 | Significant | Partial Agonist | Low |
| V4 | Significant | Partial Agonist | Low |
Antibacterial Activity
Research has shown that thiazolidinedione derivatives exhibit antibacterial properties. For instance, compounds derived from thiazolidinediones displayed moderate activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values around 31.25 µg/ml . This suggests that (5Z)-5-{4-[(4-benzylpiperazin-1-yl)carbonyl]benzylidene}-1,3-thiazolidine-2,4-dione may also possess antibacterial properties worth exploring further.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of thiazolidinedione derivatives. One study demonstrated that certain hybrids containing the thiazolidine scaffold could inhibit human topoisomerases I and II, leading to apoptosis in cancer cell lines such as MCF-7. This suggests that similar derivatives may provide a dual action mechanism—acting on metabolic pathways while also targeting cancer cells .
Case Studies
Several case studies have illustrated the efficacy of thiazolidinedione derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with type 2 diabetes showed improved glycemic control when treated with TZD derivatives similar to (5Z)-5-{4-[(4-benzylpiperazin-1-yl)carbonyl]benzylidene}-1,3-thiazolidine-2,4-dione.
- Case Study 2 : In vitro studies indicated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
